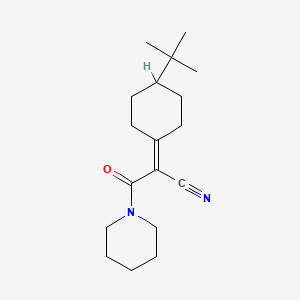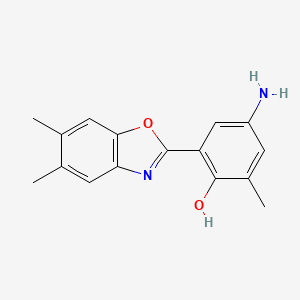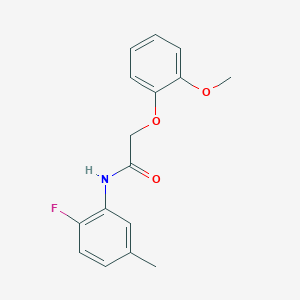
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and are essential for maintaining proper neurotransmission and preventing excitotoxicity. TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological processes.
作用机制
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile acts as a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter protein that is distinct from the glutamate binding site. This results in a decrease in the reuptake of glutamate, leading to an increase in extracellular glutamate levels. This can have both beneficial and detrimental effects, depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Increased extracellular glutamate levels in the brain.
2. Enhanced synaptic transmission and plasticity.
3. Increased susceptibility to excitotoxicity.
4. Neuroprotection in certain contexts.
5. Alterations in behavior and cognition.
实验室实验的优点和局限性
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has several advantages and limitations for use in lab experiments. Advantages include:
1. High potency and selectivity for EAATs.
2. Availability of a variety of analogs for structure-activity relationship studies.
3. Ability to modulate glutamate levels in a controlled manner.
Limitations include:
1. Potential for off-target effects.
2. Limited solubility in aqueous solutions.
3. Potential for toxicity at high concentrations.
未来方向
There are several future directions for research involving 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile, including:
1. Development of more selective and potent EAAT inhibitors.
2. Investigation of the role of EAATs in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the therapeutic potential of EAAT inhibitors in these disorders.
4. Investigation of the relationship between EAATs and other neurotransmitter systems.
5. Development of new methods for studying the function of EAATs in vivo.
合成方法
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of tert-butylcyclohexanone with piperidine to form the corresponding enamine. This is followed by a reaction with ethyl cyanoacetate to yield the cyanoenamine. The final step involves the cyclization of the cyanoenamine to form this compound.
科学研究应用
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has been used in a variety of scientific research applications, including:
1. Studying the role of EAATs in neurotransmission and synaptic plasticity.
2. Investigating the pathophysiology of neurological disorders such as epilepsy, stroke, and traumatic brain injury.
3. Developing new therapeutic strategies for these disorders by targeting EAATs.
4. Characterizing the pharmacology of other compounds that interact with EAATs.
属性
IUPAC Name |
2-(4-tert-butylcyclohexylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)15-9-7-14(8-10-15)16(13-19)17(21)20-11-5-4-6-12-20/h15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKGCRYVKCMFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C#N)C(=O)N2CCCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6045404.png)
![1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6045421.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)

![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
